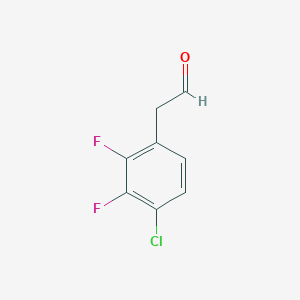
2,3-Difluoro-4-chloro-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-chloro-phenylacetaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a chlorine atom at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-chloro-phenylacetaldehyde typically involves the introduction of the difluoro and chloro substituents onto a phenylacetaldehyde precursor. One common method is the halogenation of phenylacetaldehyde derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow chemistry, where the reagents are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-chloro-phenylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (fluorine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2,3-Difluoro-4-chloro-benzoic acid.
Reduction: 2,3-Difluoro-4-chloro-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-chloro-phenylamine or 2,3-Difluoro-4-chloro-phenylthiol.
Applications De Recherche Scientifique
2,3-Difluoro-4-chloro-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-chloro-phenylacetaldehyde depends on the specific application and the target molecule. In general, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of Schiff bases or other adducts. The fluorine and chlorine substituents can influence the reactivity and binding affinity of the compound by altering the electronic properties of the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoro-4-methyl-phenylacetaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
2,3-Difluoro-4-bromo-phenylacetaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.
2,3-Difluoro-4-nitro-phenylacetaldehyde: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
2,3-Difluoro-4-chloro-phenylacetaldehyde is unique due to the combination of fluorine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and the relatively bulky chlorine atom can lead to unique steric and electronic effects, making this compound particularly useful in the design of new molecules with specific properties.
Propriétés
Formule moléculaire |
C8H5ClF2O |
|---|---|
Poids moléculaire |
190.57 g/mol |
Nom IUPAC |
2-(4-chloro-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 |
Clé InChI |
DFVTYVOLXLPBPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC=O)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


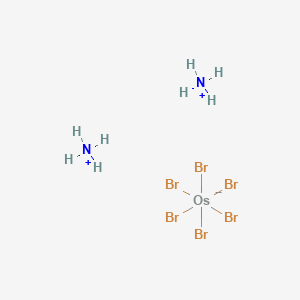
![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
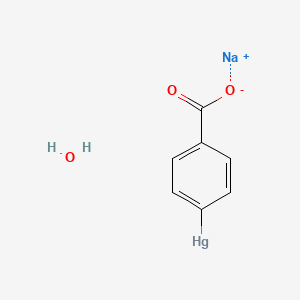
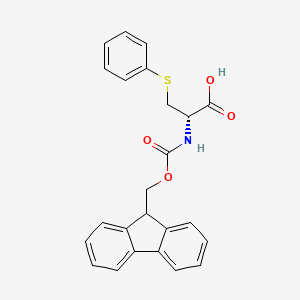
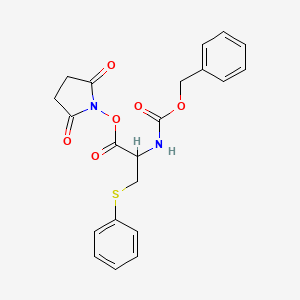
![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
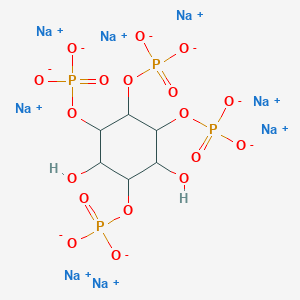

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
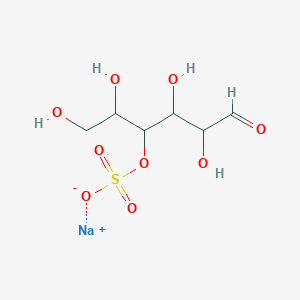
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

